Methionol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10OS |

|---|---|

Molecular Weight |

109.21 g/mol |

IUPAC Name |

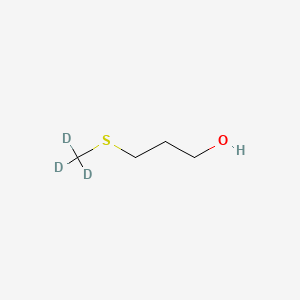

3-(trideuteriomethylsulfanyl)propan-1-ol |

InChI |

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |

InChI Key |

CZUGFKJYCPYHHV-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SCCCO |

Canonical SMILES |

CSCCCO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Methionol-d3: Chemical Properties, Structure, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with Methionol-d3. This deuterated analogue of methionol serves as a valuable tool in metabolic research and drug development, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, also known as 3-(methylthio)-1-propanol-d3, is a stable isotope-labeled version of methionol. The deuterium labeling on the methyl group provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₄H₇D₃OS | MedChemExpress[1] |

| Molecular Weight | 109.21 g/mol | MedChemExpress[1] |

| CAS Number | 1082582-04-4 | MedChemExpress |

| Canonical SMILES | CSCCCO | PubChem |

| Isomeric SMILES | [2H]C([2H])([2H])SCCCO | MedChemExpress[1] |

| Boiling Point (of Methionol) | 195 °C | ChemicalBook[2] |

| Density (of Methionol) | 1.03 g/cm³ (at 20 °C) | ChemicalBook[2] |

| Isotopic Purity (Typical for similar compounds) | ≥98 atom % D | Sigma-Aldrich |

Note: Some physical properties are for the non-deuterated form, methionol, and are provided as a close approximation.

Chemical Structure

The chemical structure of this compound is characterized by a propanol backbone with a deuterated methylthio group attached at the third carbon.

Experimental Protocols

Synthesis of 3-(methylthio)-1-propanol (Methionol)

A common method for the synthesis of methionol is the reduction of 3-(methylthio)propanal. The following protocol is adapted from established chemical reduction methods. To synthesize this compound, one would start with the appropriately deuterated precursor.

Materials:

-

3-(methylthio)propanal

-

Anhydrous Methanol

-

Sodium borohydride (NaBH₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.2 g (50 mmol) of 3-(methylthio)propanal in 50 mL of anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 0.95 g (25 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-(methylthio)-1-propanol.

Safety Precautions:

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

3-(methylthio)propanal and 3-(methylthio)-1-propanol are sulfur-containing compounds with strong odors. All manipulations should be performed in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like methionol.

General Workflow:

-

Sample Preparation: Depending on the matrix (e.g., wine, biological fluid), sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (SPME) to isolate and concentrate the analyte. For quantitative analysis, a known amount of this compound is added as an internal standard at the beginning of the sample preparation process.

-

GC Separation: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

-

Quantification: The amount of methionol in the original sample is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Biological Context and Signaling Pathways

Methionol is a catabolite of the essential amino acid methionine. Its formation is primarily described by the Ehrlich pathway, particularly in yeast. The metabolism of methionine and its derivatives, such as S-adenosylmethionine (SAM), is intricately linked to cellular signaling, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism.

The Ehrlich Pathway: Methionine to Methionol

The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols (fusel alcohols). In the case of methionine, this pathway proceeds through three main steps: transamination, decarboxylation, and reduction.

Methionine Metabolism and mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a key protein complex that senses nutrient availability, including amino acids, to regulate cell growth, proliferation, and autophagy. Methionine, through its metabolite S-adenosylmethionine (SAM), plays a role in activating the mTORC1 signaling pathway. This regulation can occur through various mechanisms, including the methylation of regulatory proteins.

This guide provides foundational knowledge for researchers working with this compound. Its application as an internal standard is critical for accurate quantification in complex biological matrices, enabling a deeper understanding of methionine metabolism and its role in cellular signaling.

References

Methionol-d3: An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Methionol-d3, a deuterated form of the sulfur-containing alcohol, Methionol. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of drug products. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.

Introduction to this compound

This compound (3-(methylthio-d3)-propan-1-ol) is an isotopically labeled version of Methionol, where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution is of significant interest in drug development due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage of the methyl group, potentially improving the pharmacokinetic profile of drug candidates.

Stability of this compound

Direct quantitative stability data for this compound is not extensively available in public literature. However, based on the known stability of Methionol and the principles of the kinetic isotope effect, a robust stability profile can be inferred.

General Stability: Methionol is reported to be stable under normal storage conditions. It is a combustible liquid and should be kept away from open flames and hot surfaces. Incompatibilities include strong oxidizing agents, which can lead to vigorous reactions. Upon decomposition, typically at high temperatures, it can produce hazardous byproducts such as carbon monoxide, carbon dioxide, and sulfur oxides.

Impact of Deuteration on Stability: The replacement of hydrogen with deuterium to create this compound is expected to enhance its chemical and metabolic stability. The greater strength of the C-D bond compared to the C-H bond makes it more resistant to chemical and enzymatic cleavage. This suggests that this compound is at least as stable as, and likely more stable than, its non-deuterated counterpart under identical conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific quantitative data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such a study. The degradation percentages are hypothetical and representative of a typical study designed to achieve 5-20% degradation.

Table 1: Representative Data from a Forced Degradation Study of Methionol

| Stress Condition | Parameters | Duration | Assay of Methionol (%) | Total Degradation (%) | Major Degradants Observed |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 92.5 | 7.5 | Methional, Dimethyl disulfide |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 94.2 | 5.8 | Methional |

| Oxidation | 3% H₂O₂ | 24 hours | 88.7 | 11.3 | Methionol sulfoxide, Methionol sulfone |

| Thermal | 60°C | 7 days | 96.1 | 3.9 | Minor unidentified peaks |

| Photostability | ICH Q1B Option II | 1.2 million lux hours | 98.8 | 1.2 | No significant degradants |

Disclaimer: The data in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results for this compound may vary.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. Based on the information available for Methionol and general best practices for sulfur-containing organic compounds, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize potential degradation over long-term storage. |

| Container | Tightly sealed, inert material (e.g., amber glass) | To prevent exposure to moisture, air, and light. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To protect against oxidation. |

| Light Exposure | Store in the dark | To prevent photolytic degradation. |

| Incompatibilities | Store away from strong oxidizing agents | To avoid chemical reactions. |

For routine laboratory use, storage at room temperature in a cool, dry, well-ventilated area away from ignition sources is acceptable for shorter periods, as indicated by some suppliers. However, for long-term storage, refrigeration is advised.

Potential Degradation Pathways

The primary degradation pathways for Methionol likely involve oxidation of the sulfur atom and oxidation of the primary alcohol.

-

Oxidation: The thioether group is susceptible to oxidation, which can lead to the formation of Methionol sulfoxide and further to Methionol sulfone.

-

Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde (Methional) and subsequently to a carboxylic acid.

-

Biological Conversion: In biological systems, such as yeast fermentation, Methionol is a key metabolite in the Ehrlich pathway. This pathway describes the conversion of amino acids (in this case, methionine) to their corresponding higher alcohols.

Below is a diagram illustrating the Ehrlich pathway, which includes the formation of Methionol.

Ehrlich Pathway involving Methionol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability testing of this compound.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.

Workflow for Forced Degradation Study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).

-

Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option II). A control sample should be protected from light.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection. Mass Spectrometry (MS) should be used for the identification of degradation products.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. Characterize the peaks of the degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, and impurities.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated through the forced degradation study, showing that the degradation products are well-resolved from the parent peak.

Conclusion

This compound is expected to be a stable compound, with its deuteration likely conferring enhanced stability compared to Methionol. Adherence to the recommended storage conditions is crucial for maintaining its integrity. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a framework for researchers and drug development professionals to thoroughly assess and ensure the stability of this compound in their specific applications. Further studies to generate quantitative stability data for this compound are warranted to provide a more complete understanding of its degradation profile.

Physical and chemical characteristics of Methionol-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methionol-d3, a deuterated isotopologue of methionol. Given the limited availability of specific experimental data for the deuterated form, this document also includes detailed information on its non-deuterated counterpart, Methionol (CAS 505-10-2), which serves as a close proxy for its physical properties. The guide covers its role in research, particularly in drug development, alongside relevant experimental protocols and logical workflows.

Introduction to this compound

This compound (CAS: 1082582-04-4) is a stable isotope-labeled version of methionol, also known as 3-(methylthio)-1-propanol.[1][2] In this compound, three hydrogen atoms on the methyl group have been replaced with deuterium, a heavy isotope of hydrogen.[1][3] This isotopic substitution makes this compound a valuable tool in various scientific applications, primarily as an internal standard or tracer for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The primary utility of deuterated compounds like this compound lies in their application during the drug development process to study pharmacokinetics and metabolic pathways.

The Role of Deuteration in Scientific Research

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon leveraged extensively in pharmaceutical research and development.

2.1 The Kinetic Isotope Effect (KIE) The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break, leading to a slower rate of reaction for chemical processes that involve the cleavage of this bond. This principle is known as the Kinetic Isotope Effect. In drug development, if a C-H bond is a primary site for metabolic transformation by enzymes, replacing it with a C-D bond can slow down the drug's metabolism.

2.2 Applications in Drug Development The strategic use of deuteration offers several advantages in drug discovery:

-

Improved Metabolic Stability : By slowing down metabolism, the drug's half-life can be extended, potentially leading to a longer duration of action.

-

Enhanced Pharmacokinetics : A slower metabolism can result in more stable and predictable drug concentrations in the bloodstream.

-

Reduced Toxic Metabolites : If a metabolic pathway produces harmful byproducts, slowing it down can increase the safety profile of the drug.

-

Internal Standards : Deuterated compounds are ideal internal standards for bioanalytical assays because they have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte but are easily distinguished by mass spectrometry due to their mass difference.

Physical and Chemical Characteristics

Specific experimental data for this compound is limited. The table below summarizes its known identifiers. For a practical understanding of its physical properties, data for the non-deuterated analog, Methionol, is provided as it serves as a reliable estimate.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 3-(Methyl-d3-sulfanyl)propan-1-ol | |

| Synonyms | 3-Hydroxypropyl methyl sulfide-d3; 3-Methylmercapto-1-propanol-d3 | |

| CAS Number | 1082582-04-4 | |

| Molecular Formula | C₄H₇D₃OS |

| Molecular Weight | 109.21 g/mol | |

Table 2: Physical Properties of Methionol (Non-Deuterated Analog)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 505-10-2 | |

| Molecular Formula | C₄H₁₀OS | |

| Molecular Weight | 106.19 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Melting Point | -100 °C (estimate) | |

| Boiling Point | 194-195 °C @ 760 mmHg89-90 °C @ 13 mmHg | |

| Density | 1.03 g/mL @ 25 °C | |

| Refractive Index | n20/D 1.49 | |

| Flash Point | 91 °C (195.8 °F) - closed cup | |

| Vapor Pressure | 0.156 mmHg @ 25 °C (estimate) |

| Solubility | Slightly soluble in water. Soluble in alcohol, propylene glycol, and oils. | |

3.1 Stability and Storage The non-deuterated analog, methionol, is stable under normal temperatures and pressures.

-

Storage : Store in a cool, dry, dark place, with a recommended temperature of less than 15°C. Keep the container tightly closed when not in use.

-

Incompatibilities : Avoid contact with strong oxidizing agents.

Experimental Protocols

4.1 Synthesis Pathways While a specific protocol for this compound is not readily available, its synthesis would follow established methods for preparing its non-deuterated backbone, using a deuterated starting material.

-

Biosynthesis : Yeasts, such as Saccharomyces cerevisiae, can produce methionol from L-methionine via the Ehrlich pathway. This process involves transamination, decarboxylation, and reduction steps. A similar bio-catalytic process could be envisioned using L-methionine-d3 as a precursor.

-

Chemical Synthesis : A common industrial route for the methionol backbone is the reaction of acrolein with methyl mercaptan. To synthesize this compound, one would use methyl-d3 mercaptan as the starting reagent. The reaction product, 3-(methyl-d3-thio)propanal, would then be reduced to yield the final this compound alcohol.

4.2 Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard and highly effective technique for the identification and quantification of volatile compounds like methionol and its deuterated analog.

-

1. Sample Preparation :

-

For liquid samples (e.g., biological fluids, wine), a direct injection may be possible if the concentration is high.

-

For complex matrices or trace-level analysis, a sample extraction is necessary. This can be achieved via liquid-liquid extraction (LLE) with a suitable organic solvent or by headspace solid-phase microextraction (HS-SPME), which is ideal for volatile analysis.

-

An internal standard (such as this compound for the analysis of methionol, or vice-versa) is added at a known concentration at the beginning of the preparation to ensure accurate quantification.

-

-

2. Gas Chromatography (GC) :

-

The prepared sample extract is injected into the GC.

-

The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates compounds based on their boiling points and interactions with the column's stationary phase. Methionol, being a polar alcohol, is typically analyzed on a polar column (e.g., a "WAX" or similar phase).

-

-

3. Mass Spectrometry (MS) :

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

They are ionized (commonly by Electron Ionization - EI), which fragments the molecules into a predictable pattern of charged ions.

-

The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound. For this compound, the molecular ion and key fragments will be shifted by +3 mass units compared to non-deuterated methionol.

-

Conclusion

This compound is a specialized chemical tool with significant value for researchers in pharmacology, biochemistry, and drug development. While specific physical data for this deuterated compound is sparse, the properties of its non-deuterated analog provide a reliable framework for its handling and use. Its primary importance stems from the application of the kinetic isotope effect and its utility as a stable isotope-labeled internal standard, enabling more precise, accurate, and insightful quantitative studies that are critical for advancing modern scientific research.

References

Commercial Suppliers and Technical Applications of Methionol-d3 for Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial sourcing of Methionol-d3, its key quality attributes, and detailed protocols for its application in research, particularly in the fields of proteomics, metabolomics, and drug development. This compound, a deuterated analog of methionol, serves as a valuable internal standard and metabolic tracer for mass spectrometry-based quantitative analyses.

Commercial Availability

This compound is available from specialized chemical suppliers catering to the research and development community. One such prominent supplier is MedChemExpress. While specific batch data may vary, the following table summarizes the typical quantitative information available for research-grade this compound based on product specifications for similar deuterated compounds from this supplier.

| Parameter | Typical Specification | Analysis Method | Supplier | Catalog Number |

| Chemical Purity | >98% | HPLC or GC | MedChemExpress | HY-Y1002S |

| Isotopic Purity | >98% | Mass Spec. | MedChemExpress | HY-Y1002S |

| Chemical Formula | C3H5D3OS | - | MedChemExpress | HY-Y1002S |

| Molecular Weight | 95.18 | - | MedChemExpress | HY-Y1002S |

| Form | Liquid | - | MedChemExpress | HY-Y1002S |

Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise quantitative data.

Experimental Protocols

The primary application of this compound in research is as an internal standard for quantitative mass spectrometry and as a tracer in metabolic labeling studies. Below are detailed methodologies for these key applications.

Protocol 1: Use of this compound as an Internal Standard for Quantitative Mass Spectrometry

This protocol outlines the use of this compound as an internal standard to accurately quantify the corresponding unlabeled methionol in a biological sample.

1. Preparation of Stock Solutions:

-

This compound Internal Standard Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled methionol into a representative matrix (e.g., cell lysate, plasma) that is free of endogenous methionol.

2. Sample Preparation:

-

Protein Precipitation: To 100 µL of the biological sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (the internal standard). The concentration of the internal standard should be chosen to be within the linear range of the assay.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate methionol from other matrix components.

-

Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Methionol: Monitor the transition of the precursor ion (e.g., [M+H]+) to a specific product ion.

-

MRM Transition for this compound: Monitor the corresponding mass-shifted transition for the deuterated internal standard.

-

4. Data Analysis:

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of unlabeled methionol to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Determine Unknown Concentration: Use the peak area ratio from the unknown sample to determine its methionol concentration from the calibration curve.

Protocol 2: Metabolic Labeling of Proteins with Methionine Analogs

While this compound itself is not directly incorporated into proteins, this protocol for metabolic labeling with amino acid analogs provides a relevant experimental context where deuterated tracers are crucial for studying protein synthesis and turnover.[1][2][3][4]

1. Cell Culture and Labeling:

-

Culture cells in standard growth medium to the desired confluency.

-

To initiate labeling, replace the standard medium with a methionine-free medium supplemented with a known concentration of a methionine analog (e.g., azidohomoalanine - AHA) for a specific duration (pulse-labeling).[2]

-

For pulse-chase experiments, after the labeling period, replace the labeling medium with a standard medium containing an excess of unlabeled methionine and collect samples at various time points.

2. Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Click Chemistry for Protein Enrichment (if using AHA):

-

To the protein lysate, add a capture reagent (e.g., biotin-alkyne) and the necessary catalysts for the click reaction (e.g., copper (II) sulfate, TCEP, TBTA).

-

Incubate the reaction to covalently link the biotin tag to the AHA-labeled proteins.

4. Protein Enrichment and Digestion:

-

Use streptavidin-coated beads to enrich the biotin-tagged proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead or in-solution tryptic digestion of the enriched proteins.

5. Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the newly synthesized proteins.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

In-Depth Technical Guide: Methionol-d3 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methionol-d3, focusing on its core physicochemical properties and its potential application as a deuterated internal standard in quantitative mass spectrometry. While specific experimental protocols and biological pathway information for this compound are not widely available in published literature, this document outlines the fundamental principles and methodologies for utilizing such a stable isotope-labeled compound in a research setting.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below. This information is crucial for the accurate preparation of standards and the interpretation of mass spectrometry data.

| Property | Value | Citation |

| CAS Number | 1082582-04-4 | [1] |

| Molecular Formula | C4H7D3OS | [1] |

| Molecular Weight | 109.21 g/mol | [1] |

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy and precision.[2] An ideal internal standard corrects for variability that can be introduced during sample preparation, such as extraction inconsistencies, and during analysis, such as fluctuations in injection volume or instrument response.[3]

Deuterated internal standards, like this compound, are considered the "gold standard" for these applications. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. Because their chemical and physical properties are nearly identical to their non-deuterated counterparts (the analyte), they behave similarly during the entire analytical process, including extraction and chromatographic separation. However, due to the mass difference, they can be distinguished by the mass spectrometer. By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.

Experimental Protocol: Quantitative Analysis Using a Deuterated Internal Standard

The following is a generalized protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol is based on common protein precipitation techniques.

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the analyte and this compound (as the internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

From the stock solutions, prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of the this compound internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

Aliquot a specific volume (e.g., 100 µL) of the unknown samples, calibration standards, and QC samples into microcentrifuge tubes.

-

Add a precise volume of the this compound internal standard working solution to each tube.

-

Vortex each sample briefly to ensure thorough mixing.

-

Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability), to each sample.

-

Vortex the samples vigorously for at least one minute to facilitate complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute.

-

Set up the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of both the analyte and this compound.

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle of using a deuterated internal standard.

References

The Metabolic Journey of Methionol-d3: A Technical Guide for Cellular Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of Methionol-d3, a deuterated analog of methionol, within a cell culture environment. By leveraging the principles of stable isotope tracing, this document provides a framework for understanding how this molecule is processed by mammalian cells, its potential entry into central metabolic pathways, and the experimental approaches required for its study. While direct quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from related metabolic pathways, particularly the methionine cycle, to propose a putative metabolic route and to provide comprehensive experimental protocols for its investigation.

Introduction to this compound and Stable Isotope Tracing

Methionol is a sulfur-containing alcohol structurally related to the essential amino acid methionine. The "d3" designation indicates that the three hydrogen atoms of the methyl group attached to the sulfur atom have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tracer for metabolic studies.

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[1][2] By introducing a labeled compound into a biological system, such as a cell culture, researchers can follow the label as it is incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and a dynamic understanding of cellular metabolism.[3] The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled forms of molecules.[1]

Proposed Metabolic Fate of this compound in Mammalian Cells

While the metabolism of methionol is well-documented in microorganisms, often as a product of the Ehrlich pathway from methionine, its fate in mammalian cells is less clear.[3] Based on known enzymatic reactions, a plausible metabolic pathway for this compound in mammalian cells involves its conversion back to methionine, allowing the deuterated methyl group to enter the central one-carbon metabolism.

The proposed pathway is as follows:

-

Oxidation to Methional-d3: this compound is first oxidized to its corresponding aldehyde, methional-d3. This reaction is likely catalyzed by an alcohol dehydrogenase.

-

Transamination to Methionine-d3: Methional-d3 is then converted to L-methionine-d3 through a transamination reaction, where an amino group is transferred from a donor molecule, such as glutamate. This step would be catalyzed by an aminotransferase.

Once converted to Methionine-d3, the molecule enters the well-established methionine cycle.

Entry into the Methionine Cycle

The methionine cycle is a critical metabolic pathway that provides S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.

The key steps involving Methionine-d3 would be:

-

Formation of S-adenosylmethionine-d3 (SAM-d3): Methionine-d3 is converted to SAM-d3 by the enzyme methionine adenosyltransferase (MAT).

-

Methyl Group Donation: SAM-d3 donates its deuterated methyl group to various acceptor molecules in reactions catalyzed by methyltransferases. This results in the formation of S-adenosylhomocysteine (SAH) and a methylated product carrying the d3-label.

-

Regeneration of Methionine: The resulting SAH is hydrolyzed to homocysteine. Homocysteine can then be re-methylated to form methionine, a reaction that can utilize a methyl group from the folate cycle, thus completing the cycle.

The incorporation of the d3-label into various methylated molecules provides a direct readout of the flux through these critical pathways.

Quantitative Data Summary

As of this writing, specific quantitative data on the metabolic flux of this compound in published literature is scarce. However, a typical stable isotope tracing experiment would aim to generate data that could be summarized as follows. The tables below are templates that researchers can use to structure their own experimental findings.

Table 1: Fractional Isotopic Labeling of Methionine Cycle Metabolites from this compound

| Metabolite | Isotopic Form | Fractional Abundance (%) at 24h | Fractional Abundance (%) at 48h |

| Methionine | M+3 | Experimental Data | Experimental Data |

| S-adenosylmethionine (SAM) | M+3 | Experimental Data | Experimental Data |

| S-adenosylhomocysteine (SAH) | M+0 | Experimental Data | Experimental Data |

| Homocysteine | M+0 | Experimental Data | Experimental Data |

M+3 represents the isotopologue containing the three deuterium atoms from this compound.

Table 2: Incorporation of Deuterium from this compound into Cellular Macromolecules

| Macromolecule | Measurement | Result at 48h |

| Total Protein | % of Methionine-d3 in protein | Experimental Data |

| Genomic DNA | % of 5-methylcytosine-d3 | Experimental Data |

| Total Histones | Specific methylation mark (e.g., H3K4me3-d3) | Experimental Data |

Experimental Protocols

The following are detailed methodologies for conducting a stable isotope tracing experiment with this compound in adherent mammalian cell culture.

Cell Culture and Labeling

-

Media Preparation: Prepare a base medium that is deficient in methionine. For many common cell lines, custom formulations of DMEM or RPMI-1640 without methionine can be commercially sourced. Supplement the base medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%). The use of dFBS is critical to minimize the presence of unlabeled small molecule metabolites that would compete with the tracer. Add standard supplements such as L-glutamine and penicillin-streptomycin. Finally, add this compound to the desired final concentration. A range of concentrations should be tested to determine the optimal level that supports cell health and provides sufficient labeling.

-

Cell Seeding: Plate adherent cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80-90% confluency at the time of harvest. Allow the cells to attach and grow in standard, complete medium for 24 hours.

-

Isotope Labeling: After the initial growth period, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared this compound labeling medium.

-

Time Course: Culture the cells in the labeling medium for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cell monolayer with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent. A common and effective solvent is 80% methanol in water, kept at -80°C. Add a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

-

Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete inactivation of enzymes. Then, scrape the cells in the presence of the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis. The samples can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of amino acids and related metabolites.

-

Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) capable of distinguishing between the different isotopologues of the metabolites of interest.

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify metabolites and quantify the abundance of their different isotopologues. The fractional labeling of each metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Proposed metabolic pathway of this compound in mammalian cells.

Caption: General experimental workflow for stable isotope tracing.

Caption: this compound integration into one-carbon metabolism.

References

Methodological & Application

Application Notes and Protocols: Methionol-d3 in Stable Isotope Labeling Studies

Disclaimer: While the topic of interest is Methionol-d3, publicly available, detailed experimental protocols and quantitative data specifically citing "this compound" are limited. The following application notes and protocols are based on the closely related and extensively documented compound, Methionine-d3 . The principles and methodologies described are largely transferable to this compound, given their structural similarity and the shared stable isotope labeling approach. These notes are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction to Stable Isotope Labeling with Deuterated Compounds

Stable isotope labeling is a powerful technique used to trace and quantify molecules in complex biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or D) for hydrogen, researchers can differentiate labeled from unlabeled molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2] Deuterium-labeled compounds like Methionine-d3 serve as excellent tracers for metabolic flux analysis, quantitative proteomics, and drug metabolism and pharmacokinetics (DMPK) studies.[3][4]

Methionine, an essential amino acid, plays a central role in protein synthesis, methylation reactions, and as a precursor for other metabolites.[5] Introducing Methionine-d3 into cellular systems allows for the precise tracking of these metabolic pathways.

Application 1: Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling strategy for the accurate quantification of proteins in different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while the other is grown in a medium with a "heavy," stable isotope-labeled amino acid, such as Methionine-d3.

Core Principles of SILAC with Methionine-d3:

-

Metabolic Incorporation: Cells incorporate the supplied amino acids into newly synthesized proteins.

-

Mass Shift: Peptides containing Methionine-d3 will have a predictable mass shift compared to their light counterparts.

-

Quantitative Analysis: By mixing the cell populations, digesting the proteins, and analyzing the peptides by LC-MS/MS, the relative abundance of proteins can be determined by comparing the signal intensities of the light and heavy peptide pairs.

Experimental Workflow for SILAC

Caption: A generalized workflow for a SILAC experiment using Methionine-d3.

Protocol: SILAC using Methionine-d3 for Quantitative Proteomics

1. Cell Culture and Labeling:

- Culture two populations of the same cell line in parallel.

- For the "light" population, use a standard SILAC medium containing natural L-Methionine.

- For the "heavy" population, use a SILAC medium where L-Methionine is replaced with L-Methionine-d3.

- Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.

2. Experimental Treatment:

- Apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations. The other population serves as the control.

3. Cell Lysis and Protein Extraction:

- Harvest both cell populations.

- Wash the cells with ice-cold PBS.

- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Pooling and Protein Digestion:

- Combine equal amounts of protein from the "light" and "heavy" cell lysates.

- Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease, such as trypsin.

5. LC-MS/MS Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of Methionine-d3.

6. Data Analysis:

- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

- The ratio of these intensities reflects the relative abundance of the corresponding protein in the two cell populations.

Quantitative Data Summary (Hypothetical)

| Protein ID | Gene Name | Condition | Heavy/Light Ratio | Fold Change | p-value |

| P04637 | TP53 | Drug Treated | 2.15 | 2.15 | <0.05 |

| P60709 | ACTB | Drug Treated | 1.02 | 1.02 | >0.05 |

| Q06609 | MAPK1 | Drug Treated | 0.45 | -2.22 | <0.05 |

| P31749 | AKT1 | Drug Treated | 1.89 | 1.89 | <0.05 |

Application 2: Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope tracers like Methionine-d3 are essential for MFA as they allow for the tracking of atoms through metabolic pathways.

Core Principles of MFA with Methionine-d3:

-

Isotope Tracing: Cells are cultured in a medium containing a labeled substrate, such as Methionine-d3.

-

Metabolite Extraction: After a defined period, intracellular metabolites are extracted.

-

Mass Isotopomer Distribution Analysis: The distribution of mass isotopomers (molecules of the same metabolite with different numbers of isotopic labels) is measured by mass spectrometry.

-

Flux Calculation: This distribution data is used in computational models to estimate the fluxes through various metabolic pathways.

Experimental Workflow for Metabolic Flux Analysis

Caption: A schematic of the workflow for Metabolic Flux Analysis using a stable isotope tracer.

Protocol: Metabolic Flux Analysis using Methionine-d3

1. Cell Culture and Labeling:

- Culture cells in a defined medium.

- Introduce Methionine-d3 into the medium and monitor its uptake and incorporation into downstream metabolites over time.

2. Metabolite Quenching and Extraction:

- Rapidly quench metabolic activity, typically by using a cold solvent mixture (e.g., methanol/water).

- Extract the intracellular metabolites using an appropriate solvent system.

3. LC-MS Analysis:

- Analyze the metabolite extracts using LC-MS to separate and detect the metabolites of interest.

- Acquire mass spectra to determine the mass isotopomer distributions for key metabolites in the methionine pathway.

4. Data Analysis and Flux Calculation:

- Correct the raw MS data for natural isotope abundance.

- Use the corrected mass isotopomer distributions as input for metabolic modeling software (e.g., INCA, Metran) to calculate the metabolic fluxes.

Quantitative Data Summary (Hypothetical)

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Methionine | 5.2 | 3.1 | 1.7 | 90.0 |

| S-adenosylmethionine (SAM) | 10.5 | 8.2 | 5.3 | 76.0 |

| Homocysteine | 25.1 | 15.6 | 10.2 | 49.1 |

| Cysteine | 40.3 | 25.8 | 15.9 | 18.0 |

Application 3: Drug Metabolism and Pharmacokinetics (DMPK)

Deuterium-labeled compounds are valuable tools in DMPK studies to investigate the metabolic fate of drugs. By incorporating deuterium at metabolically stable positions, researchers can create an internal standard for quantitative bioanalysis. Alternatively, labeling at a metabolically active site can help elucidate metabolic pathways.

Signaling Pathway of a Hypothetical Drug Metabolized by CYP Enzymes

Caption: A simplified diagram showing the metabolism of a deuterated drug by cytochrome P450 enzymes.

Protocol: In Vitro Drug Metabolism Study using a this compound Analog

This protocol assumes a hypothetical drug candidate that is an analog of methionol.

1. Incubation with Liver Microsomes:

- Incubate the this compound analog with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

- Include necessary cofactors such as NADPH.

- Perform incubations at 37°C for various time points.

2. Sample Quenching and Extraction:

- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

- Centrifuge to pellet the protein and collect the supernatant.

3. LC-MS/MS Analysis:

- Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

- The deuterium label serves as a stable tag to distinguish drug-related material from endogenous matrix components.

4. Metabolite Identification:

- Characterize the chemical structures of the detected metabolites based on their mass-to-charge ratios and fragmentation patterns.

Quantitative Data Summary (Hypothetical)

| Compound | Time (min) | Concentration (µM) | % Remaining |

| Parent Drug-d3 | 0 | 10.0 | 100 |

| Parent Drug-d3 | 30 | 4.5 | 45 |

| Parent Drug-d3 | 60 | 1.2 | 12 |

| Metabolite A-d3 | 30 | 3.1 | N/A |

| Metabolite B-d3 | 60 | 5.8 | N/A |

References

- 1. biorxiv.org [biorxiv.org]

- 2. ckisotopes.com [ckisotopes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Methionine (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Methionol in Human Plasma Using Methionol-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methionol in human plasma. Methionol, a volatile sulfur compound, is a potential biomarker for certain metabolic disorders. The method utilizes a stable isotope-labeled internal standard, Methionol-d3, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for both preclinical and clinical research applications.

Introduction

Methionol [3-(methylthio)-1-propanol] is a sulfur-containing alcohol that plays a role in the metabolism of methionine. Altered levels of methionol have been associated with various metabolic states and may serve as a diagnostic or prognostic biomarker. Accurate and reliable quantification of this analyte in complex biological matrices like plasma is crucial for clinical and research applications. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response[1][2][3]. This application note provides a detailed protocol for a validated LC-MS/MS method for methionol quantification in human plasma.

Experimental Protocols

Materials and Reagents

-

Methionol and this compound standards (Cerilliant or equivalent)

-

HPLC-grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)[4][5]

-

Formic acid (Sigma-Aldrich or equivalent)

-

Human plasma (BioIVT or equivalent)

Standard Solutions and Quality Controls

Stock solutions of methionol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Shimadzu Nexera X2 or equivalent

-

Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: SCIEX QTRAP 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Curtain Gas (CUR): 35 psi

-

Collision Gas (CAD): Medium

-

IonSpray Voltage (IS): 5500 V

-

Temperature (TEM): 500°C

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 60 psi

-

-

MRM Transitions:

-

Methionol: Q1: 107.1 m/z -> Q3: 61.1 m/z (Quantifier), 89.1 m/z (Qualifier)

-

This compound: Q1: 110.1 m/z -> Q3: 64.1 m/z

-

The fragmentation of methionol is predicted to involve a primary loss of the propanol backbone, leading to the stable methylthioethyl fragment ([CH₃SCH₂CH₂]⁺) at m/z 61.1. The deuterated internal standard is expected to fragment similarly to produce a fragment at m/z 64.1.

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (Intra-day) | < 5.8% |

| Precision (Inter-day) | < 7.2% |

| Accuracy (Intra-day) | 95.2% - 104.5% |

| Accuracy (Inter-day) | 93.8% - 106.1% |

| Recovery | 88.5% - 97.3% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Visualizations

References

A Novel Approach to Quantitative Proteomics: Investigating the Potential of Methionol-d3 in SILAC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the potential use of Methionol-d3 as a novel metabolic labeling agent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) proteomics. While SILAC traditionally employs isotopically labeled amino acids like arginine and lysine, this application note outlines a hypothetical framework and experimental protocols to investigate the feasibility of incorporating a deuterated version of methionol. We present both a standard, validated SILAC protocol for reference and a proposed, investigational protocol for this compound, alongside examples of expected quantitative data and necessary workflow diagrams.

Introduction to SILAC Technology

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into proteins.[2][3] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C or ¹⁵N labeled).

Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[1] Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. These peptide mixtures are then analyzed by mass spectrometry. Peptides derived from the "heavy" and "light" populations are chemically identical but differ in mass, appearing as doublet peaks in the mass spectrum. The relative intensity of these peaks provides a precise quantification of the relative abundance of the protein in the two cell populations.

The Hypothesis: this compound as a SILAC Labeling Reagent

The use of novel labeling reagents can expand the capabilities of SILAC. This document explores the theoretical application of this compound as a metabolic label. Methionol is a naturally occurring sulfur-containing compound and a metabolite of methionine. The central hypothesis is that cells may be capable of metabolically converting this compound into a deuterated methionine analog, which would then be incorporated into newly synthesized proteins.

However, it is critical to note that there is currently no direct evidence in the scientific literature to support the efficient cellular uptake and conversion of methionol to a proteinogenic amino acid for SILAC labeling. Therefore, the following protocols and discussions are presented as a framework for a feasibility study.

Standard SILAC Protocol Using L-Arginine:HCl (¹³C₆, ¹⁵N₄)

This section details a standard and validated SILAC protocol, which serves as a baseline for comparison with the proposed investigational protocol.

Experimental Protocol

-

Cell Culture and Labeling:

-

Select a cell line suitable for SILAC. The cells must be auxotrophic for the amino acid to be labeled (in this case, arginine).

-

Prepare SILAC-specific cell culture medium (e.g., DMEM) lacking the standard version of the amino acid to be used for labeling.

-

Create two types of media:

-

Light Medium: Supplement the base medium with "light" L-Arginine:HCl.

-

Heavy Medium: Supplement the base medium with "heavy" L-Arginine:HCl (¹³C₆, ¹⁵N₄).

-

-

Culture the two cell populations in their respective "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

-

Verify labeling efficiency by mass spectrometry analysis of a small protein sample.

-

-

Experimental Treatment:

-

Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).

-

-

Sample Preparation:

-

Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell count or protein concentration.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

Extract the total protein and determine the protein concentration.

-

-

Protein Digestion:

-

Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

-

Digest the proteins into peptides using a sequence-specific protease, typically trypsin.

-

-

Peptide Fractionation and Desalting:

-

Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

Desalt the peptides using a C18 solid-phase extraction column.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

-

Standard SILAC Workflow Diagram

Caption: Standard SILAC experimental workflow.

Investigational Protocol: Incorporating this compound

This section outlines a hypothetical protocol for investigating the use of this compound in SILAC. The primary challenge, as previously stated, is the unconfirmed metabolic conversion of methionol to a form that can be incorporated into proteins.

Proposed Metabolic Conversion Pathway

For this compound to be a viable SILAC label, it would need to be converted intracellularly to L-Methionine-d3. A plausible, though unproven, metabolic pathway would involve a two-step enzymatic conversion:

-

Oxidation: this compound is oxidized to its corresponding aldehyde, Methional-d3.

-

Transamination: Methional-d3 is then converted to L-Methionine-d3 by a transaminase enzyme.

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocol for Feasibility Study

-

Cell Culture and Labeling (Investigational):

-

Use a cell line auxotrophic for methionine.

-

Prepare methionine-free SILAC medium.

-

Create two media conditions:

-

Light Medium: Supplement with standard "light" L-Methionine.

-

Heavy Medium: Supplement with this compound. The concentration of this compound will need to be optimized empirically.

-

-

Culture cells for an extended period (e.g., 7-10 cell divisions) to maximize the potential for adaptation and incorporation.

-

-

Validation of Incorporation (Critical Step):

-

After the labeling period, harvest a small population of cells from the "heavy" medium.

-

Extract total protein and digest with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Crucial Analysis: Search the mass spectrometry data for peptides containing methionine. Look for the characteristic mass shift corresponding to the incorporation of a d3-labeled methionine. The absence of this mass shift would indicate that this compound is not being incorporated into proteins.

-

-

Proceeding with the SILAC Experiment (If Incorporation is Confirmed):

-

If successful incorporation is validated, proceed with the experimental treatment, sample preparation, protein digestion, and LC-MS/MS analysis as described in the standard SILAC protocol.

-

-

Data Analysis with this compound:

-

The data analysis workflow would be similar to the standard protocol, with the mass difference between "light" and "heavy" peptides adjusted to reflect the d3 label.

-

Investigational SILAC Workflow with this compound

References

Application Notes and Protocols for Methionol-d3 Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionol-d3, a deuterated isotopologue of methionol, is an important internal standard for the quantitative analysis of methionol in various biological matrices. Accurate and precise quantification of methionol is crucial in various research areas, including studies of metabolic pathways, disease biomarker discovery, and pharmacokinetic analysis of related compounds. This document provides a detailed protocol for the sample preparation of this compound from biological matrices, such as plasma, serum, and urine, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The described methods are designed to ensure high recovery, minimize matrix effects, and provide reliable and reproducible results.

Experimental Protocols

Materials and Reagents

-

This compound certified reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) solution (a suitable deuterated analog of a related, but chromatographically distinct, compound)

-

Biological matrix (plasma, serum, or urine)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Sample Preparation Method 1: Protein Precipitation

This method is a rapid and straightforward approach for the extraction of this compound from plasma or serum samples.[1][2]

-

Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.

-

Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.[3]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for concentration of the analyte.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)

LLE is employed to further clean up the sample by removing lipids and other non-polar interferences.[5] This is often performed after an initial protein precipitation step.

-

Protein Precipitation: Follow steps 1-6 of the Protein Precipitation protocol.

-

Solvent Addition: To the collected supernatant, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of non-polar components into the organic phase.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Aqueous Layer Collection: Carefully collect the aqueous (lower) layer containing the polar this compound.

-

Evaporation and Reconstitution: Evaporate the aqueous layer to dryness and reconstitute in the mobile phase.

-

Filtration and Analysis: Filter the reconstituted sample into an HPLC vial for LC-MS/MS analysis.

Sample Preparation Method 3: Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup and is particularly useful for complex matrices like urine. For an amino alcohol like methionol, a cation-exchange SPE cartridge is recommended.

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the sample with a weak acid (e.g., 0.1% formic acid in water).

-

SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the weak acid solution.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

-

Elution: Elute the this compound from the cartridge using a small volume of a methanolic solution containing a small percentage of a weak base (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Filtration and Analysis: Filter the reconstituted sample into an HPLC vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of small polar molecules and amino alcohols in biological matrices using methods similar to those described above. Please note that these values are for illustrative purposes and the actual performance for this compound analysis should be determined during method validation.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery | 85 - 105% | 80 - 110% | 90 - 115% |

| Matrix Effect | Can be significant | Reduced | Minimal |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL |

| Precision (%RSD) | < 15% | < 10% | < 10% |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

Visualizations

Caption: Experimental workflows for this compound sample preparation.

This comprehensive guide provides a solid foundation for developing a robust and reliable method for the analysis of this compound in biological matrices. Method selection should be based on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. It is imperative to perform a full method validation to ensure the accuracy, precision, and reliability of the results.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroform-methanol extraction of proteins [drummondlab.org]

- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

Troubleshooting & Optimization

Technical Support Center: Improving Signal Intensity of Methionol-d3 in LC-MS

Welcome to the technical support center for optimizing the analysis of Methionol-d3 by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low signal intensity of this compound?

A1: Low signal intensity for a small, polar, deuterated compound like this compound typically stems from several factors across the analytical workflow. These can be broadly categorized as:

-

Suboptimal Ionization: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions. The mobile phase composition, including pH and additives, plays a critical role in promoting the formation of protonated molecules ([M+H]⁺).[1]

-

Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the MS source, leading to a phenomenon known as ion suppression.[2] This is a major cause of reduced sensitivity and variability.

-

Inefficient Sample Preparation: The presence of interfering substances like phospholipids and salts can significantly suppress the signal. Ineffective sample cleanup fails to remove these components.[3]

-

Poor Chromatographic Peak Shape: Broad, tailing, or split peaks reduce the analyte concentration at the peak maximum, lowering the signal-to-noise ratio and overall intensity.

-

Incorrect Mass Spectrometer Settings: Non-optimized ion source parameters, such as gas flows, temperatures, and voltages, can lead to inefficient desolvation and ion transmission into the mass analyzer.

Q2: How does the mobile phase composition affect the signal of this compound?

A2: Mobile phase composition is one of the most critical factors for enhancing the signal of polar analytes like this compound. Optimization should focus on:

-

pH and Acidic Additives: For positive mode ESI, adding a small amount of a volatile acid like formic acid (typically 0.1%) is crucial. This lowers the mobile phase pH, promoting the protonation of analytes and leading to a stronger [M+H]⁺ signal. Acetic acid can also be used, but formic acid often provides better sensitivity.

-